molecular formula C22H23N3O5S B5991357 ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate

ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate

Cat. No.: B5991357
M. Wt: 441.5 g/mol
InChI Key: MTKCUEFBJCZHKC-YDZHTSKRSA-N
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Description

Ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoate ester, and a dimethoxybenzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ester under basic conditions to form the thiazolidinone ring.

    Condensation with Hydrazine: The thiazolidinone intermediate is then reacted with hydrazine to form the hydrazine derivative.

    Aldol Condensation: The hydrazine derivative undergoes aldol condensation with 3,4-dimethoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes, disrupt cell membrane integrity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxybenzoate
  • Ethyl 4-dimethylaminobenzoate
  • Ethyl 4-aminobenzoate

Uniqueness

Ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate is unique due to its combination of a thiazolidinone ring and a dimethoxybenzylidene hydrazine moiety, which imparts distinct chemical and biological properties not found in simpler benzoate derivatives.

Properties

IUPAC Name

ethyl 4-[[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(27)16-8-5-14(6-9-16)12-19-20(26)24-22(31-19)25-23-13-15-7-10-17(28-2)18(11-15)29-3/h5-11,13,19H,4,12H2,1-3H3,(H,24,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKCUEFBJCZHKC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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